molecular formula C11H15NO3 B2371923 N-[2-(4-methoxyphenoxy)ethyl]acetamide CAS No. 540512-00-3

N-[2-(4-methoxyphenoxy)ethyl]acetamide

Cat. No.: B2371923
CAS No.: 540512-00-3
M. Wt: 209.245
InChI Key: DOFVTIKHBGVXSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxyphenoxy)ethyl]acetamide is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of a methoxyphenoxy group attached to an ethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenoxy)ethyl]acetamide typically involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenoxy)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-methoxyphenoxy)ethyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is hypothesized to interact with enzymes and receptors involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenoxy)ethyl]acetamide is unique due to its specific methoxyphenoxy and ethyl acetamide structure, which imparts distinct chemical and biological properties.

Biological Activity

N-[2-(4-methoxyphenoxy)ethyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by the presence of a methoxyphenoxy group linked to an acetamide backbone. The molecular formula is C11H15NO3C_{11}H_{15}NO_3, which contributes to its lipophilicity and potential interaction with biological targets.

The mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it interacts with specific molecular targets, modulating biochemical pathways involved in inflammation and microbial growth. It is hypothesized that the compound may influence enzyme activity or receptor interactions, leading to its observed biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent for treating infections .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a summary table highlighting key similarities and differences:

Compound NameMolecular FormulaUnique Features
N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamideC12H15NO3Contains a formyl group enhancing reactivity
N-(4-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamideC12H14BrNO3Incorporates a bromine atom affecting biological activity
2-(4-methoxyphenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamideC13H17N1O3Features a pyrrolidine ring influencing pharmacological properties

The distinct methoxyphenoxy and ethyl acetamide structure of this compound imparts unique chemical and biological properties compared to these similar compounds.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted that the compound exhibited significant inhibition zones in disk diffusion assays, indicating potent antimicrobial properties. The minimal inhibitory concentration (MIC) values were determined to be low, suggesting high efficacy against pathogens.
  • Anti-inflammatory Mechanism : In a cellular model of inflammation, this compound was shown to reduce the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This effect was dose-dependent and indicated its potential use in inflammatory conditions .

Properties

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-9(13)12-7-8-15-11-5-3-10(14-2)4-6-11/h3-6H,7-8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFVTIKHBGVXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.